molecular formula C12H24N2O3 B13476621 Tert-butyl 3-[2-(methylamino)ethyl]morpholine-4-carboxylate

Tert-butyl 3-[2-(methylamino)ethyl]morpholine-4-carboxylate

Cat. No.: B13476621
M. Wt: 244.33 g/mol
InChI Key: PQPHLEBNFPUQNP-UHFFFAOYSA-N
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Description

Tert-butyl 3-[2-(methylamino)ethyl]morpholine-4-carboxylate is a chemical compound with a complex structure that includes a morpholine ring, a tert-butyl group, and a methylaminoethyl side chain

Preparation Methods

The synthesis of tert-butyl 3-[2-(methylamino)ethyl]morpholine-4-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 3-bromomorpholine-4-carboxylate with 2-(methylamino)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

Tert-butyl 3-[2-(methylamino)ethyl]morpholine-4-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 3-[2-(methylamino)ethyl]morpholine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-[2-(methylamino)ethyl]morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Tert-butyl 3-[2-(methylamino)ethyl]morpholine-4-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl 3-[2-(methylamino)ethyl]morpholine-4-carboxylate

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-8-16-9-10(14)5-6-13-4/h10,13H,5-9H2,1-4H3

InChI Key

PQPHLEBNFPUQNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CCNC

Origin of Product

United States

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